4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Complexes of similar compounds, like 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzene sulfonamide, have been synthesized and characterized using various analytical techniques such as FT-IR, electronic, EI mass, and Powder XRD spectra. These methods provide insights into the structural and compositional aspects of these compounds (Vellaiswamy & Ramaswamy, 2017).
Anticancer Activity
- Certain derivatives of this chemical, like N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, have shown efficacy in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in cancer cell growth and metastasis. These compounds have demonstrated significant anticancer activity in various human cancer cell lines (Borzilleri et al., 2006).
Chemical Interactions and Reactions
- The compound has been involved in studies exploring its interactions and reactions with other chemicals. For example, studies on alternative products in cyclocondensation reactions and the synthesis of intermediate compounds for pharmaceuticals have included similar chemicals, providing valuable information on their chemical behavior and potential applications (Krauze et al., 2007).
Pharmaceutical Intermediate
- Research has been conducted on the synthesis of key intermediates of pharmaceuticals like Tianeptine, using compounds structurally similar to 4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. This demonstrates its potential use in the pharmaceutical industry for drug development (Xiu-lan, 2009).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its structure, it could potentially interfere with pathways involving its target proteins or enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its solubility in organic solvents suggests it may be absorbed in the body. Its water solubility is less than 01 g/100 mL at 20 ºC , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of studies on this specific compound .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-4-28(5-2)34(31,32)21-11-9-20(10-12-21)24(30)29(17-19-7-6-14-26-16-19)25-27-22-13-8-18(3)15-23(22)33-25/h6-16H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJBQFBJDWLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.